5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt
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Overview
Description
5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt, also known as thiobutabarbital sodium, is a barbiturate derivative. It is a short-acting compound with sedative, anticonvulsant, and hypnotic effects. This compound is used primarily in veterinary medicine for the induction of surgical anesthesia .
Preparation Methods
The synthesis of 5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt involves the reaction of 5-sec-Butyl-5-ethyl-2-thiobarbituric acid with sodium hydroxide. The reaction conditions typically include dissolving the acid in water and adding sodium hydroxide to form the sodium salt. The product is then crystallized and purified .
Chemical Reactions Analysis
5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the parent thiobarbituric acid.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: It is employed in veterinary medicine for anesthesia and as a sedative in laboratory animals.
Industry: The compound is used in the production of other barbiturate derivatives and as an intermediate in pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of 5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedation and hypnosis. The molecular targets include GABA-A receptors, which are chloride ion channels that hyperpolarize neurons and reduce their excitability .
Comparison with Similar Compounds
5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt is similar to other barbiturates such as thiopental and butabarbital. it is unique due to its specific structure, which includes a thiobarbituric acid core with sec-butyl and ethyl substituents. This structure imparts distinct pharmacological properties, such as a shorter duration of action compared to other barbiturates .
Similar Compounds
- Thiopental
- Butabarbital
- Talbutal
Properties
CAS No. |
947-08-0 |
---|---|
Molecular Formula |
C10H16N2O2S.Na C10H16N2NaO2S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
sodium;5-butan-2-yl-5-ethyl-6-oxo-2-sulfanylidenepyrimidin-4-olate |
InChI |
InChI=1S/C10H16N2O2S.Na/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14;/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15); |
InChI Key |
PHPYNTQNPUIUML-UHFFFAOYSA-N |
SMILES |
CCC(C)C1(C(=O)NC(=S)N=C1[O-])CC.[Na+] |
Canonical SMILES |
CCC(C)C1(C(=O)NC(=S)NC1=O)CC.[Na] |
2095-57-0 | |
physical_description |
Crystals. (NTP, 1992) |
Related CAS |
947-08-0 (mono-hydrochloride salt) |
solubility |
Readily soluble (NTP, 1992) |
Synonyms |
5-ethyl-5-(1-methylpropyl)-2-thiobarbiturate, sodium salt 5-sec-butyl-5-ethyl-2-thiobarbituric acid Brevenal (Thiopental) Brevinarcon Inactin thiobutabarbital thiobutabarbital, monosodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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